molecular formula C12H10N6OS3 B2702210 4-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1351589-54-2

4-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2702210
CAS No.: 1351589-54-2
M. Wt: 350.43
InChI Key: MIRZKQXXCGPBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a carboxamide, a thiadiazole, and a pyridine . These functional groups could potentially give the compound a variety of interesting chemical properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiadiazole ring and the attachment of the pyridine and carboxamide groups . The exact method would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiadiazole and pyridine rings would likely contribute to the rigidity of the molecule, while the carboxamide group could potentially form hydrogen bonds with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the thiadiazole and pyridine rings could potentially make the compound aromatic, which would affect its chemical reactivity .

Scientific Research Applications

Synthesis Techniques

Research has been conducted on the synthesis of thiadiazole derivatives, including compounds similar to 4-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide. These synthesis processes often involve the reaction of thioamides with various electrophilic reagents or oxidative dimerization to create 1,2,4-thiadiazoles with potential antimicrobial and antituberculosis activities (Takikawa et al., 1985).

Antimicrobial and Antituberculosis Activities

Several studies have focused on the antimicrobial properties of thiadiazole derivatives. For instance, derivatives have been tested against Mycobacterium tuberculosis, showing activities that range from moderate to significant when compared to standard drugs. This suggests a potential for these compounds in treating tuberculosis and other bacterial infections (Gezginci et al., 1998; 2001).

Novel Compound Synthesis for Biological Applications

Research into novel thiadiazole derivatives has led to the synthesis of compounds with potential anti-inflammatory and analgesic activities. These compounds have been evaluated as COX-1/COX-2 inhibitors, showcasing significant inhibitory activity and suggesting their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antitumor and Antimicrobial Studies

Zinc(II) complexes derived from pyridine thiazole derivatives have been synthesized and shown to possess antimicrobial and antitumor activities. These studies indicate that metal complexes can exhibit enhanced biological activity compared to their ligand counterparts, highlighting the potential for these compounds in medical research and drug development (Xun-Zhong et al., 2020).

Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicinal chemistry or materials science. Additionally, further studies could be done to fully characterize its physical and chemical properties .

Properties

IUPAC Name

4-methyl-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6OS3/c1-7-9(22-18-15-7)10(19)14-11-16-17-12(21-11)20-6-8-4-2-3-5-13-8/h2-5H,6H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRZKQXXCGPBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.